molecular formula C17H17NO2 B097427 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline CAS No. 15357-92-3

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

Cat. No.: B097427
CAS No.: 15357-92-3
M. Wt: 267.32 g/mol
InChI Key: KPCZWMYFJQPPSN-UHFFFAOYSA-N
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Description

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline, also known as BMDI, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry. BMDI belongs to the class of isoquinoline derivatives and has been found to exhibit a range of interesting biological activities, including antitumor, anti-inflammatory, and antifungal properties. In

Scientific Research Applications

1. NMR Spectroscopy in Structural Differentiation

A study by Waigh (1980) utilized 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline in NMR spectroscopy to differentiate isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones. This method was particularly effective in distinguishing whether an RO-substituent is in the 6- or 7-position of such compounds, aiding in the understanding of the cyclization mechanisms of 3,4-dimethoxybenzylaminoacetonitriles (Waigh, 1980).

2. Studying Bischler–Napieralski Isoquinoline Synthesis

In 1997, Doi, Shirai, and Sato explored the Bischler–Napieralski isoquinoline synthesis, where this compound was identified as a normal product. This research provided insights into the synthesis mechanisms and potential abnormal products in this chemical reaction (Doi, Shirai, & Sato, 1997).

3. Synthesis of Alkaloids and Other Derivatives

Sobarzo-Sánchez et al. (2010) utilized this compound in the synthesis of various alkaloids, including 6-oxoisoaporphine and tetrahydroisoquinoline derivatives. This research highlighted the compound's utility in creating diverse chemical structures, useful in drug development and natural product synthesis (Sobarzo-Sánchez et al., 2010).

4. Methodological Innovations in Synthesis

Melzer, Felber, and Bracher (2018) presented an innovative synthetic approach using this compound for the introduction of a methyl group at C1 of isoquinolines. This method showcased a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, demonstrating the compound's role in advanced synthetic chemistry (Melzer, Felber, & Bracher, 2018).

5. Exploration in Pharmaceutical Chemistry

Surikova et al. (2017) synthesized derivatives of this compound, exploring their anthelmintic and insecticidal activities. This study indicated the potential of such compounds in developing new pharmaceutical agents with specific biological activities (Surikova et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .

Properties

IUPAC Name

6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCZWMYFJQPPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447368
Record name 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15357-92-3
Record name 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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